N'-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a dimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2,5-dimethoxybenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’-(2,5-dimethoxybenzylidene)-3
Properties
CAS No. |
302918-32-7 |
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Molecular Formula |
C19H17N5O5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O5/c1-28-15-6-7-18(29-2)13(9-15)11-20-23-19(25)17-10-16(21-22-17)12-4-3-5-14(8-12)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
DALXFCSYKDLNNS-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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